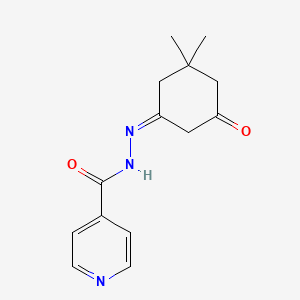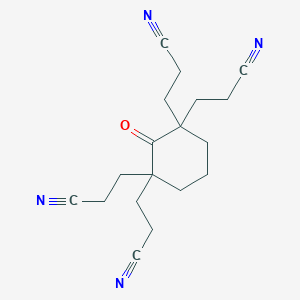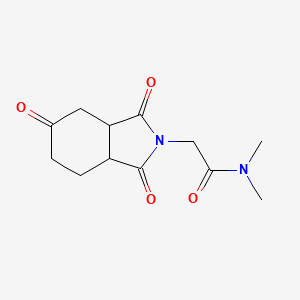![molecular formula C16H17NO2 B11108555 1-[(Tetrahydrofuran-2-ylmethylimino)methyl]-2-naphthol](/img/structure/B11108555.png)
1-[(Tetrahydrofuran-2-ylmethylimino)methyl]-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Tetrahydrofuran-2-ylmethylimino)methyl]-2-naphthol is an organic compound that features a naphthol core substituted with a tetrahydrofuran-2-ylmethylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tetrahydrofuran-2-ylmethylimino)methyl]-2-naphthol typically involves the reaction of 2-naphthol with tetrahydrofuran-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imino linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(Tetrahydrofuran-2-ylmethylimino)methyl]-2-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The naphthol core can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may require reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
1-[(Tetrahydrofuran-2-ylmethylimino)methyl]-2-naphthol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Tetrahydrofuran-2-ylmethylimino)methyl]-2-naphthol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways or catalytic processes. The naphthol core may also participate in π-π interactions with aromatic systems.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tetrahydrofuran-2-ylmethyl)-amino]-3-[(tetrahydrofuran-2-ylmethylimino)-methyl]-pyrido[1,2-a]pyrimidin-4-one
- 2-Methyltetrahydrofuran derivatives
Uniqueness
1-[(Tetrahydrofuran-2-ylmethylimino)methyl]-2-naphthol is unique due to its specific structural arrangement, which combines a naphthol core with a tetrahydrofuran-2-ylmethylimino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-(oxolan-2-ylmethyliminomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H17NO2/c18-16-8-7-12-4-1-2-6-14(12)15(16)11-17-10-13-5-3-9-19-13/h1-2,4,6-8,11,13,18H,3,5,9-10H2 |
InChI Key |
YDNZNCPBDSCZFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(decyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11108474.png)
![2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11108475.png)
![N-(4-Chlorophenyl)-4-methoxy-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide](/img/structure/B11108482.png)
![(4Z)-2-(1,3-benzodioxol-5-yl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11108488.png)
![{N-[(amino-kappaN)(6-oxo-2,4,5,6-tetrahydro-7H-indazol-7-ylidene-kappaN~1~)methyl]benzamidato}(diphenyl)boron](/img/structure/B11108493.png)

![Phenol, 2-[3-(4-morpholinyl)-1-phenylpropyl]-](/img/structure/B11108501.png)
![4-methyl-N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11108516.png)
![N-(3,4-dimethoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11108527.png)
![2-(4-chlorophenyl)-5-methyl-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one](/img/structure/B11108528.png)


![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B11108542.png)

